2-Bromo-3-fluoro-6-nitrophenol
Overview
Description
2-Bromo-3-fluoro-6-nitrophenol is an organic compound with the molecular formula C6H3BrFNO3 It is a derivative of phenol, where the hydrogen atoms at positions 2, 3, and 6 on the benzene ring are substituted by bromine, fluorine, and nitro groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-3-fluoro-6-nitrophenol involves the nitration of 2-bromo-3-fluorophenol. The process typically uses a mixture of sulfuric acid and nitric acid as nitrating agents. The reaction is carried out at a controlled temperature, usually between 40-80°C, to ensure the selective introduction of the nitro group at the desired position .
Another method involves the bromination of 3-fluoro-6-nitrophenol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is conducted under reflux conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The purification process typically involves recrystallization or column chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-6-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Nucleophilic Substitution: Formation of 2-azido-3-fluoro-6-nitrophenol or 2-thiocyanato-3-fluoro-6-nitrophenol.
Reduction: Formation of 2-bromo-3-fluoro-6-aminophenol.
Oxidation: Formation of 2-bromo-3-fluoro-6-nitroquinone.
Scientific Research Applications
2-Bromo-3-fluoro-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-6-nitrophenol depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine substituents influence the compound’s reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-6-nitrophenol
- 4-Bromo-2-fluoro-6-nitrophenol
- 2-Bromo-6-nitrophenol
Uniqueness
2-Bromo-3-fluoro-6-nitrophenol is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for forming diverse chemical derivatives. Compared to similar compounds, it offers a unique combination of electronic and steric effects, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-bromo-3-fluoro-6-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-5-3(8)1-2-4(6(5)10)9(11)12/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUSAMCYDUMVNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547868 | |
Record name | 2-Bromo-3-fluoro-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103979-08-4 | |
Record name | 2-Bromo-3-fluoro-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-fluoro-6-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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